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Introduction
Bleximenib (JNJ-75276617) is an investigational, orally bioavailable small molecule inhibitor

targeting the protein-protein interaction between menin and histone-lysine N-methyltransferase

2A (KMT2A, also known as MLL1).[1][2][3] Developed by Janssen Pharmaceuticals, a

subsidiary of Johnson & Johnson, bleximenib represents a promising targeted therapy for

acute leukemias, including Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia

(ALL), that harbor specific genetic alterations such as KMT2A rearrangements or

nucleophosmin 1 (NPM1) mutations.[1][2] These genetic abnormalities are found in a

significant portion of acute leukemia cases and are associated with a poor prognosis.[3]

Bleximenib is currently undergoing clinical evaluation both as a monotherapy and in

combination with other standard-of-care treatments.[2][4]

Discovery and Preclinical Development Timeline
While specific dates for early discovery milestones are not publicly available, the development

of bleximenib stems from a growing understanding of the critical role of the menin-KMT2A

interaction in leukemogenesis. The compound was designed for high potency and selectivity,

with favorable properties for oral administration.[1]

Key Preclinical Milestones:
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Compound Synthesis and Characterization: Bleximenib (compound 27) and its enantiomer

were first prepared and described in patent application WO2021121327.[5]

Demonstration of Potent and Selective Inhibition: In vitro assays confirmed bleximenib as a

potent inhibitor of the menin-KMT2A interaction across multiple species.[1][5]

In Vitro Efficacy in Leukemia Models: Preclinical studies demonstrated that bleximenib
effectively inhibits the proliferation of AML and ALL cell lines with KMT2A rearrangements or

NPM1 mutations.[5] Treatment with bleximenib led to the downregulation of key oncogenic

genes like HOXA9 and MEIS1, induced apoptosis, and promoted myeloid differentiation.[1]

[5][6]

In Vivo Efficacy in Xenograft Models: In animal models of AML and ALL, oral administration

of bleximenib resulted in a significant reduction in leukemic burden and a dose-dependent

increase in survival.[5][7][8] These in vivo effects were accompanied by changes in the

expression of menin-KMT2A target genes.[5][7][8]

Synergistic Effects with Other Agents: Preclinical data indicated that bleximenib has

synergistic effects when combined with other anti-leukemic drugs, including venetoclax,

azacitidine, and gilteritinib.[7][8][9]

Activity Against Resistance Mutations: Bleximenib has shown potent antiproliferative activity

in cell lines engineered with mutations (MEN1M327I or MEN1T349M) that confer resistance

to other menin inhibitors like revumenib, suggesting a distinct binding mode.[5][7][8]

Clinical Development Timeline
May 19, 2021: Initiation of a Phase 1/2 clinical trial (NCT04811560) to evaluate bleximenib
as a monotherapy in patients with relapsed/refractory acute leukemia harboring KMT2A or

NPM1 alterations.[6][10]

Ongoing: A Phase 1b study (NCT05453903) is investigating bleximenib in combination with

other AML-directed therapies.[7][8][9][11]

December 5, 2025 (Last Update Posted): A study of bleximenib in combination with

venetoclax and azacitidine for newly diagnosed AML (cAMeLot-2, NCT06852222) is ongoing.

[12]
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June 12, 2025: Johnson & Johnson announced new results for bleximenib, highlighting its

ongoing investigation in Phase 1, 2, and 3 trials.[4]

Quantitative Data Summary
Table 1: In Vitro Potency of Bleximenib (JNJ-75276617)

Assay Type Species IC50 (nM)

Homogeneous Time-Resolved

Fluorescence (HTRF)
Human 0.1

Homogeneous Time-Resolved

Fluorescence (HTRF)
Mouse 0.045

Homogeneous Time-Resolved

Fluorescence (HTRF)
Dog ≤0.066

Data sourced from multiple preclinical studies.[1]

Table 2: Phase 1 Clinical Trial (NCT04811560) Efficacy Data

Dose Group
Overall
Response
Rate (ORR)

Composite
Complete
Response
(CCR) Rate

Median Time
to First
Response

Median
Duration of
Response

45 mg BID 39% 23% Not Reported Not Reported

90/100 mg BID 50% 40% 30 days 6.4 months

150 mg BID 50% 40% Not Reported Not Reported

Data from a Phase 1 dose-escalation study in patients with relapsed/refractory acute leukemia.

[13]
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Homogeneous Time-Resolved Fluorescence (HTRF)
Assay
This assay was utilized to quantify the ability of bleximenib to inhibit the protein-protein

interaction between menin and a KMT2A-derived peptide.

Reagents:

Recombinant human, dog, and mouse menin with a C-terminal 6-His affinity tag,

expressed in E. coli and purified.

Fluorescein isothiocyanate (FITC)-labeled menin-binding motif 1 (MBM1) peptide derived

from KMT2A.

Terbium (Tb)-labeled antibody against the 6-His tag.

Procedure:

Bleximenib was incubated with the purified menin protein and the FITC-labeled MBM1

peptide.

The Tb-labeled anti-His antibody was added to the mixture.

The reaction was allowed to reach equilibrium (300 or 420 minutes).

Time-resolved fluorescence energy transfer (TR-FRET) was measured using a plate

reader. The signal is generated when the Tb-labeled antibody and the FITC-labeled

peptide are in close proximity (i.e., when the menin-KMT2A interaction is intact).

The percentage of inhibition was calculated based on the reduction in the TR-FRET signal

in the presence of bleximenib compared to a DMSO control.

IC50 values were determined from dose-response curves.[5]

Quantigene Multiplex Assay
This assay was employed to measure the expression levels of specific menin-KMT2A target

genes and differentiation markers in leukemia cells following treatment with bleximenib.
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Procedure:

Leukemia cell lines were treated with various concentrations of bleximenib or DMSO for

48 to 72 hours.

Cells were lysed to release the mRNA.

Target-specific probes for genes of interest (e.g., MEIS1, FLT3) were added to the cell

lysates and allowed to hybridize with the target mRNA.

The probe-mRNA complexes were captured, and a signal amplification system was used.

The signals from the probes were measured using a FLEXMAP 3D system.

The effect of bleximenib on gene expression was determined by calculating the fold

change relative to the DMSO control, and IC50 values for gene expression inhibition were

calculated.[5]

In Vivo Xenograft Studies
These studies assessed the anti-leukemic activity of bleximenib in animal models.

Animal Models: Immunocompromised mice were engrafted with human AML or B-ALL cell

lines (e.g., MOLM-14) or patient-derived xenograft (PDX) models with KMT2A

rearrangements or NPM1 mutations.

Treatment:

Bleximenib was administered orally, typically on a daily schedule.

Control groups received a vehicle control.

In combination studies, bleximenib was co-administered with other agents like venetoclax

(orally) and/or azacitidine (intraperitoneal injection).
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Leukemic Burden: Monitored by methods such as bioluminescence imaging or flow

cytometry analysis of bone marrow and peripheral blood.

Survival: The overall survival of the treated mice was compared to the control groups.

Pharmacodynamic Markers: Expression of menin-KMT2A target genes was assessed in

tissues from treated animals.[5]
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Caption: Bleximenib's mechanism of action in the cell nucleus.
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Caption: Preclinical to clinical development workflow for Bleximenib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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